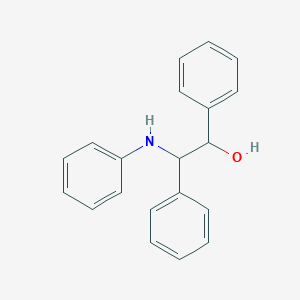

2-Anilino-1,2-diphenylethanol

Description

The exact mass of the compound 2-Anilino-1,2-diphenylethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Anilino-1,2-diphenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Anilino-1,2-diphenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15,19-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXHSIGXGNGIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300578 | |

| Record name | 2-anilino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82940-37-2 | |

| Record name | NSC137614 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-anilino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Anilino-1,2-diphenylethanol: A PI3K Inhibitor Candidate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the prospective mechanism of action of 2-Anilino-1,2-diphenylethanol, a molecule of significant interest in contemporary oncological research. In the absence of direct, conclusive studies, this document synthesizes available biochemical knowledge and data from structurally analogous compounds to postulate a primary mechanism centered on the inhibition of the Phosphatidylinositol-3-kinase (PI3K) signaling pathway. We will explore the synthetic lineage of this compound, the compelling rationale for its investigation as a PI3K inhibitor, and the downstream cellular sequelae of such inhibition. Furthermore, this guide will furnish detailed experimental protocols to rigorously test this hypothesis, thereby providing a foundational framework for future research and development endeavors.

Introduction: The Rationale for Investigating 2-Anilino-1,2-diphenylethanol

The search for novel, effective, and selective anticancer agents is a paramount objective in medicinal chemistry. The 1,2-diphenylethanol scaffold has emerged as a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities. The specific compound, 2-Anilino-1,2-diphenylethanol, is a structurally intriguing molecule that can be synthesized from a benzoin precursor. Research into related compounds, specifically 1,2-diphenyliminoethanols, has suggested that the benzoin structural motif aligns with the active site "fingerprint" of PI3K inhibitors[1]. The PI3K pathway is a critical intracellular signaling cascade that is frequently hyperactivated in a multitude of human cancers, making it a prime target for therapeutic intervention[1]. This guide, therefore, puts forth the hypothesis that 2-Anilino-1,2-diphenylethanol functions as an inhibitor of the PI3K pathway, and will provide a comprehensive exploration of this proposed mechanism.

Synthetic Pathway and Stereochemical Considerations

The synthesis of 2-Anilino-1,2-diphenylethanol can be conceptualized as a two-step process, commencing with the formation of a Schiff base followed by its reduction.

Synthesis of the Precursor: 1,2-Diphenyliminoethanol

The precursor to 2-Anilino-1,2-diphenylethanol is a 1,2-diphenyliminoethanol, which belongs to the Schiff base family of compounds. These are typically synthesized via the condensation of a primary amine (in this case, aniline or a substituted aniline) with a carbonyl compound (a benzoin derivative)[1].

Experimental Protocol: Synthesis of 1,2-Diphenyliminoethanol [1]

-

Reactant Preparation: Dissolve equimolar amounts of a substituted benzoin and a corresponding aromatic aniline in a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF).

-

Acid Catalysis: Add a catalytic amount of a protic acid (e.g., glacial acetic acid) to the reaction mixture to facilitate the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux for a specified period, typically monitored by thin-layer chromatography (TLC) to assess reaction completion.

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Characterization: Confirm the structure of the synthesized 1,2-diphenyliminoethanol using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Reduction to 2-Anilino-1,2-diphenylethanol

The imine functionality of the Schiff base can be readily reduced to the corresponding amine, yielding 2-Anilino-1,2-diphenylethanol.

Experimental Protocol: Reduction of 1,2-Diphenyliminoethanol

-

Reactant Preparation: Dissolve the synthesized 1,2-diphenyliminoethanol in a suitable solvent, such as methanol or ethanol.

-

Reducing Agent: Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reduction by TLC.

-

Work-up: Once the reaction is complete, quench any excess reducing agent by the careful addition of water or a dilute acid.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Characterization: Verify the structure of the final product, 2-Anilino-1,2-diphenylethanol, using spectroscopic methods.

Diagram: Synthetic Pathway

Caption: Synthesis of 2-Anilino-1,2-diphenylethanol from a benzoin and an aniline.

The PI3K Signaling Pathway: A Prime Oncogenic Target

The Phosphatidylinositol-3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.

Pathway Overview

Upon activation by upstream receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a plethora of substrates, leading to the modulation of various cellular functions. A key downstream target of AKT is the mammalian target of rapamycin (mTOR), which is a critical regulator of protein synthesis and cell growth.

Aberrant PI3K Signaling in Cancer

Genetic alterations, including mutations and amplifications, can lead to the constitutive activation of the PI3K pathway in cancer cells. This sustained signaling promotes uncontrolled cell proliferation, resistance to apoptosis, and enhanced metastatic potential[1]. Consequently, the development of small molecule inhibitors targeting key nodes in this pathway, particularly PI3K itself, is a highly pursued strategy in cancer therapy.

Diagram: The PI3K Signaling Pathway

Caption: A simplified overview of the PI3K/AKT/mTOR signaling pathway.

Proposed Mechanism of Action: Inhibition of PI3K

Based on the structural analogy to known PI3K inhibitors and the "benzoin fingerprint" hypothesis, we propose that 2-Anilino-1,2-diphenylethanol acts as a direct inhibitor of the PI3K enzyme.

Hypothetical Binding Mode

It is postulated that the 1,2-diphenylethanol core of the molecule can fit into the ATP-binding pocket of the PI3K catalytic subunit. The hydroxyl and anilino groups are likely to form key hydrogen bond interactions with amino acid residues in the active site, thereby competing with ATP for binding and inhibiting the kinase activity of the enzyme. The two phenyl rings may engage in hydrophobic interactions, further stabilizing the enzyme-inhibitor complex.

Experimental Validation of the Proposed Mechanism

A series of well-defined experiments are required to validate the hypothesis that 2-Anilino-1,2-diphenylethanol inhibits the PI3K pathway and exerts anticancer effects.

In Vitro Kinase Assays

Objective: To determine if 2-Anilino-1,2-diphenylethanol directly inhibits the enzymatic activity of PI3K isoforms.

Experimental Protocol: PI3K Enzyme Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reaction Setup: In a 384-well plate, set up reactions containing a specific PI3K isoform (e.g., PI3Kα), its lipid substrate (PIP2), and ATP.

-

Compound Titration: Add varying concentrations of 2-Anilino-1,2-diphenylethanol to the reaction wells. Include appropriate controls (no inhibitor and a known PI3K inhibitor).

-

Incubation: Incubate the reaction mixture at room temperature to allow the kinase reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Measurement: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is proportional to the amount of ADP produced and thus reflects the PI3K activity.

-

Data Analysis: Plot the PI3K activity against the concentration of 2-Anilino-1,2-diphenylethanol to determine the IC₅₀ value.

Cellular Assays for PI3K Pathway Inhibition

Objective: To confirm that 2-Anilino-1,2-diphenylethanol inhibits the PI3K pathway in a cellular context.

Experimental Protocol: Western Blot Analysis of AKT Phosphorylation

-

Cell Culture: Culture a cancer cell line with a known activated PI3K pathway (e.g., MCF-7, HT-29).

-

Compound Treatment: Treat the cells with increasing concentrations of 2-Anilino-1,2-diphenylethanol for a specified duration.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the ratio of p-AKT to total AKT. A decrease in this ratio with increasing compound concentration indicates inhibition of the PI3K pathway.

Cytotoxicity Assays

Objective: To evaluate the cytotoxic effects of 2-Anilino-1,2-diphenylethanol on cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 2-Anilino-1,2-diphenylethanol for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Diagram: Experimental Workflow for Mechanism Validation

Caption: Proposed experimental workflow to validate the PI3K inhibitory mechanism.

Alternative and Complementary Mechanisms of Action

While PI3K inhibition is the primary proposed mechanism, it is prudent to consider other potential biological activities based on the structural features of 2-Anilino-1,2-diphenylethanol.

-

Antimicrobial Activity: Structurally related compounds, such as 2-phenylethanol, are known to possess antimicrobial properties, often by disrupting cell membrane integrity[2][3]. It is conceivable that 2-Anilino-1,2-diphenylethanol may also exhibit such effects.

-

Tubulin Polymerization Inhibition: Some anilino-substituted heterocyclic compounds have been identified as inhibitors of tubulin polymerization, a mechanism shared by several successful anticancer drugs[4]. The anilino moiety in the topic compound could potentially confer such activity.

-

Central Nervous System (CNS) Effects: 2-phenylethanol and related molecules have been reported to have sedative and anti-depressive effects[2]. The lipophilic nature of 2-Anilino-1,2-diphenylethanol might allow it to cross the blood-brain barrier and exert CNS activity.

These alternative mechanisms are speculative and would require dedicated experimental investigation to be substantiated.

Quantitative Data Summary

As direct experimental data for 2-Anilino-1,2-diphenylethanol is not yet available in the public domain, the following table presents hypothetical data that would be generated from the proposed experiments to support the PI3K inhibitory mechanism.

| Assay Type | Cell Line / Enzyme | Parameter | Hypothetical Value |

| PI3Kα Kinase Assay | Recombinant PI3Kα | IC₅₀ | 50 nM |

| p-AKT Western Blot | MCF-7 | IC₅₀ | 200 nM |

| MTT Cytotoxicity Assay | MCF-7 | IC₅₀ | 500 nM |

| MTT Cytotoxicity Assay | HT-29 | IC₅₀ | 750 nM |

Conclusion

This technical guide has presented a scientifically grounded, albeit putative, mechanism of action for 2-Anilino-1,2-diphenylethanol as a PI3K inhibitor. The rationale for this hypothesis is built upon the structural characteristics of the molecule and findings from closely related compounds. The detailed experimental protocols provided offer a clear roadmap for the validation of this proposed mechanism. Successful validation would position 2-Anilino-1,2-diphenylethanol as a promising lead compound for the development of novel anticancer therapeutics. Further investigations into its selectivity profile, pharmacokinetic properties, and in vivo efficacy will be critical next steps in its preclinical development.

References

-

Biotechnological 2-Phenylethanol Production: Recent Developments. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Synthesis of 1,2-Diphenyliminoethanols and the Evaluation of Their Possible Biological Activity. (n.d.). David Publishing. Retrieved January 25, 2026, from [Link]

-

The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. (2021, April 9). PMC. Retrieved January 25, 2026, from [Link]

-

Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2022, August 26). PMC. Retrieved January 25, 2026, from [Link]

Sources

- 1. davidpublisher.com [davidpublisher.com]

- 2. Biotechnological 2-Phenylethanol Production: Recent Developments [mdpi.com]

- 3. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

From Versatile Precursor to Powerful Catalyst: A Practical Guide to Synthesizing Chiral Catalysts from 2-Anilino-1,2-diphenylethanol

An Application Guide for the Advanced Researcher

Introduction: Chiral 1,2-amino alcohols are foundational pillars in the architecture of modern asymmetric synthesis.[1][2][3] Their intrinsic bifunctionality, comprising both a Lewis basic amino group and a hydroxyl moiety, allows for the formation of rigid, well-defined chiral environments when complexed with a catalytic species.[1] Among these privileged scaffolds, 2-anilino-1,2-diphenylethanol stands out as a particularly versatile precursor. Its stereochemically rich 1,2-diphenylethylenediamine (DPEN) backbone, combined with the N-phenyl group, provides a robust and sterically influential framework. This guide offers detailed protocols and field-proven insights for transforming this readily available amino alcohol into several classes of high-performance chiral catalysts, with a primary focus on oxazaborolidines for enantioselective reductions—a cornerstone reaction in pharmaceutical and fine chemical synthesis.[4][5]

This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Section 1: Chiral Oxazaborolidine Catalysts for Asymmetric Ketone Reduction

The most prominent application of chiral amino alcohols is in the formation of oxazaborolidine catalysts for the Corey-Bakshi-Shibata (CBS) or Corey-Itsuno reduction.[6][7] This reaction facilitates the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols using a borane source.[5][6][8] The catalyst, formed from the amino alcohol and a borane source, activates the ketone and directs the hydride delivery from a borane molecule to a specific face of the carbonyl.[6][7]

Principle of Catalysis: The Corey-Itsuno Reduction Mechanism

The efficacy of the CBS reduction hinges on the formation of a key intermediate where the oxazaborolidine catalyst coordinates both the ketone (via the endocyclic boron atom, a Lewis acid) and the borane reductant (via the endocyclic nitrogen atom, a Lewis base).[6][7] This ternary complex arranges the ketone and the hydride source in a rigid, chair-like six-membered transition state. The steric bulk of the catalyst's substituents (in this case, the two phenyl groups and the N-aniline moiety) dictates that the larger substituent on the ketone orients itself away from the catalyst's framework to minimize steric clash, thereby ensuring hydride delivery to a single enantiotopic face.[8]

Caption: Figure 1: Catalytic Cycle of the CBS Reduction.

Protocol 1.1: In Situ Generation of the Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

Generating the catalyst in situ is a highly practical and reproducible method that avoids the need to isolate the often moisture-sensitive oxazaborolidine.[9] This protocol is a reliable starting point for a wide range of aryl alkyl ketones.

A. Materials & Equipment

-

(1R,2S)-(-)-2-Anilino-1,2-diphenylethanol

-

Borane-dimethyl sulfide complex (BMS, ~10 M in THF)

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Standard oven-dried glassware for inert atmosphere reactions (Schlenk flask, dropping funnel)

-

Magnetic stirrer, syringe, needles

-

Nitrogen or Argon gas line

B. Experimental Protocol

-

Catalyst Formation:

-

To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add (1R,2S)-(-)-2-anilino-1,2-diphenylethanol (291 mg, 1.0 mmol, 0.1 eq.).

-

Add 10 mL of anhydrous THF to dissolve the amino alcohol. Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (0.11 mL, ~1.1 mmol, 0.11 eq.) dropwise via syringe. Causality Note: A slight excess of borane ensures complete formation of the oxazaborolidine.

-

Stir the solution at room temperature for 1 hour. The formation of the catalyst is typically accompanied by hydrogen evolution. The resulting solution contains the active catalyst and is used directly in the next step.[9]

-

-

Asymmetric Reduction:

-

In a separate oven-dried flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol, 1.0 eq.) in 15 mL of anhydrous THF.

-

Cool the catalyst solution from Step 1 to 0 °C.

-

Add the acetophenone solution to the catalyst solution via a cannula or dropping funnel over 10-15 minutes.

-

After the addition is complete, add additional borane-dimethyl sulfide complex (0.6 mL, ~6.0 mmol, 0.6 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C. Causality Note: This is the stoichiometric reducing agent. Adding it after the ketone ensures the ketone first coordinates to the more Lewis-acidic catalyst-borane complex, which is key to achieving high enantioselectivity.[10]

-

Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 5 mL of methanol. Vigorous hydrogen evolution will be observed.

-

Stir for 30 minutes, then remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield (R)-1-phenylethanol.

-

C. Expected Outcome & Characterization

| Parameter | Expected Value |

| Product | (R)-1-phenylethanol |

| Yield | >95% |

| Enantiomeric Excess (ee) | >96% ee[11] |

-

¹H and ¹³C NMR: Confirm the structure of 1-phenylethanol.[12]

-

Chiral HPLC/GC: Determine the enantiomeric excess by comparing the product to a racemic standard. A suitable column, such as a Chiralcel OD-H or similar, should be used.[13][14]

Section 2: Synthesis of Chiral P,N-Ligands

The vicinal amino alcohol moiety is an excellent scaffold for creating bidentate P,N-ligands, which are highly valuable in transition-metal-catalyzed reactions such as asymmetric allylic alkylation and hydrogenation.[15][16][17] The synthesis typically involves converting the hydroxyl group into a phosphine or a related derivative.

Caption: Figure 2: General Workflow for P,N-Ligand Synthesis.

Protocol 2.1: Synthesis of a Diphenylphosphinite P,N-Ligand

This protocol outlines a general strategy for converting the amino alcohol into a P,N-ligand. Note: Amine protection may be necessary to prevent side reactions, though in some cases direct phosphinylation is possible.

A. Materials & Equipment

-

(1R,2S)-(-)-2-Anilino-1,2-diphenylethanol

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Anhydrous THF

-

Standard oven-dried glassware for inert atmosphere reactions

B. Experimental Protocol

-

Setup and Deprotonation:

-

In an oven-dried Schlenk flask under an argon atmosphere, dissolve (1R,2S)-(-)-2-anilino-1,2-diphenylethanol (291 mg, 1.0 mmol) in 15 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (0.44 mL, 1.1 mmol, 1.1 eq.) dropwise. The solution may change color. Stir for 30 minutes at -78 °C. Causality Note: n-BuLi is a strong base that deprotonates both the alcohol and the amine. The more acidic alcohol is expected to react preferentially, but deprotonation of the aniline is also possible. Using it as the limiting reagent can be strategic if selective O-functionalization is desired, but for this ligand, both sites will be deprotonated.

-

-

Phosphinylation:

-

To the cooled solution of the lithium salt, add chlorodiphenylphosphine (0.20 mL, 1.1 mmol, 1.1 eq.) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by carefully adding 5 mL of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel under an inert atmosphere to prevent oxidation of the phosphine. Expertise Note: Phosphine oxides are common byproducts. The phosphine can be purified and handled, or deliberately oxidized (e.g., with H₂O₂) to the more stable phosphine oxide for easier characterization and then reduced back to the phosphine just before use.[18][19]

-

C. Characterization

-

³¹P NMR: A key technique for phosphine characterization. A single peak is expected.

-

¹H and ¹³C NMR: To confirm the overall structure.

-

Mass Spectrometry: To confirm the molecular weight.

Section 3: Organocatalysis Applications

Beyond metal-ligand complexes, amino alcohol derivatives themselves can function as potent organocatalysts. The chiral backbone can induce stereoselectivity in reactions like Michael additions or aldol reactions, often through the formation of transient iminium or enamine intermediates.[20][21][22]

Protocol 3.1: Asymmetric Michael Addition (Conceptual Framework)

While a specific, optimized protocol for 2-anilino-1,2-diphenylethanol in a Michael addition is not detailed in the initial search, the principles of aminocatalysis provide a strong foundation for its application.

A. Principle The secondary amine of the catalyst can react with an α,β-unsaturated aldehyde or ketone to form a chiral enamine or iminium ion. This activation lowers the LUMO of the substrate and shields one face, directing the nucleophilic attack of the Michael donor to the opposite face.

B. General Procedure for Method Development

-

Reaction Setup: In a vial, combine the Michael donor (e.g., a 1,3-dicarbonyl compound), the Michael acceptor (e.g., trans-chalcone), and the chiral amino alcohol catalyst (5-20 mol%) in a suitable solvent (e.g., Toluene, CH₂Cl₂).

-

Additives: Often, a co-catalyst or additive (e.g., a weak acid like benzoic acid) is required to facilitate catalyst turnover.

-

Screening: Screen reaction parameters including solvent, temperature, and catalyst loading to optimize for yield and enantioselectivity.

-

Analysis: Monitor the reaction by TLC/GC and determine the enantiomeric excess of the purified product by chiral HPLC.

References

- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ

- Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis eBooks.

- Preparation of Chiral Ligands from (1R,2S)

- Chiral HPLC Separ

- Syntheses and Application of New Chiral Phosphines as Ligands and C

- Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric C

- Organocatalysis using protonated 1,2-diamino-1,2-diphenylethane for asymmetric Diels–Alder reaction. Sci-Hub.

- Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris Publisher.

- Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as C

- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.

- Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor C

- Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric C

- Enantioselective reduction of ketones. Wikipedia.

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Source Not Available].

- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.

- Highly Enantioselective Asymmetric Henry Reaction Catalyzed by Novel Chiral Phase Transfer Catalyst Derived from Cinchona Alkalo. [Source Not Available].

- Enantioselective Reduction of Aliphatic Ketones Using Oxazaborolidine Catalyst Generated In Situ from Chiral Lactam Alcohol and Phenoxyborane.

- Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkyl

- Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. [Source Not Available].

- Corey–Itsuno reduction. Grokipedia.

- Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen.

- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC.

- Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy. TCI Chemicals.

- Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. IJPRS.

- Corey-Itsuno, Corey-Bakshi-Shib

- Reagent of the month – CBS oxazaborolidine. SigutLabs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tcichemicals.com [tcichemicals.com]

- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 19. researchgate.net [researchgate.net]

- 20. Sci-Hub: are you are robot? [sci-hub.jp]

- 21. mdpi.com [mdpi.com]

- 22. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]

Application Notes and Protocols for Kinetic Resolution Using (1S,2S)-2-Anilino-1,2-diphenylethanol

Abstract

This document provides a comprehensive guide to the theory and practice of utilizing (1S,2S)-2-Anilino-1,2-diphenylethanol as a chiral organocatalyst for the kinetic resolution of racemic secondary alcohols. Kinetic resolution is a powerful strategy for accessing enantiomerically enriched compounds, which are of paramount importance in the pharmaceutical and fine chemical industries.[1] This protocol details the enantioselective acylation of a model racemic secondary alcohol, offering researchers a robust starting point for the development of scalable and efficient processes for the preparation of chiral building blocks. We delve into the mechanistic underpinnings of the catalysis, providing a rationale for the experimental design and offering insights into reaction optimization.

Introduction: The Imperative of Chirality and the Role of Kinetic Resolution

The biological activity of many pharmaceutical agents is intrinsically linked to their stereochemistry. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even elicit undesirable side effects.[2] Consequently, the development of efficient methods to obtain enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis.[1]

Kinetic resolution (KR) of racemates is a widely employed strategy for accessing chiral molecules.[3][4] This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, leading to an enantiomerically enriched sample of the less reactive enantiomer and the product derived from the more reactive enantiomer.[3] While enzymatic resolutions are well-established, non-enzymatic methods using small molecule organocatalysts offer distinct advantages, including operational simplicity, stability, and the ability to tune the catalyst structure for optimal performance.[4]

Chiral 1,2-amino alcohols, such as (1S,2S)-2-Anilino-1,2-diphenylethanol, have emerged as a versatile class of catalysts in asymmetric synthesis.[5][6] Their rigid chiral scaffold and the presence of both a Lewis basic amino group and a hydroxyl group enable them to effectively discriminate between the enantiomers of a racemic substrate. This application note provides a detailed protocol for the kinetic resolution of a racemic secondary alcohol via enantioselective acylation, catalyzed by (1S,2S)-2-Anilino-1,2-diphenylethanol.

Principle of the Method: Enantioselective Acylation

The kinetic resolution described herein is based on the enantioselective acylation of a racemic secondary alcohol. In the presence of the chiral catalyst, (1S,2S)-2-Anilino-1,2-diphenylethanol, one enantiomer of the alcohol reacts preferentially with an acylating agent (e.g., an acid anhydride). This results in the formation of an enantioenriched ester and the recovery of the unreacted, enantioenriched alcohol of the opposite configuration.

The selectivity of this process is governed by the formation of a transient, chiral activated acylating species. The amino group of the catalyst is believed to act as a nucleophile, reacting with the acylating agent to form a highly reactive chiral acyl-ammonium intermediate. This intermediate then preferentially acylates one enantiomer of the racemic alcohol over the other due to diastereomeric transition states with different energy levels.

Experimental Protocol: Kinetic Resolution of (±)-1-Phenylethanol

This protocol describes the kinetic resolution of racemic 1-phenylethanol as a model system. Researchers should note that optimization of reaction parameters may be necessary for different substrates.

Materials and Equipment

-

Catalyst: (1S,2S)-2-Anilino-1,2-diphenylethanol

-

Substrate: (±)-1-Phenylethanol

-

Acylating Agent: Acetic Anhydride

-

Base: Triethylamine (Et₃N)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stir bars, syringes, needles

-

Magnetic stirrer hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess determination

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (1S,2S)-2-Anilino-1,2-diphenylethanol (0.05 mmol, 5 mol%).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (5 mL) to the flask and stir until the catalyst dissolves. Sequentially add triethylamine (1.5 mmol), (±)-1-phenylethanol (1.0 mmol), and acetic anhydride (0.6 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature (25 °C). Monitor the progress of the reaction by TLC or by taking aliquots for GC/HPLC analysis to determine the conversion. The reaction should be stopped at approximately 50% conversion to achieve optimal enantiomeric excess for both the product and the unreacted starting material.

-

Workup: Upon reaching the desired conversion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

-

Isolation and Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product, a mixture of the acylated product and the unreacted alcohol, can be purified by silica gel column chromatography.

-

Analysis: Determine the enantiomeric excess (ee) of the purified acetate product and the unreacted alcohol using chiral HPLC or GC.

Experimental Workflow Diagram

Caption: Proposed catalytic cycle for the kinetic resolution.

Causality of Experimental Choices

-

Catalyst: (1S,2S)-2-Anilino-1,2-diphenylethanol provides a rigid chiral environment. The aniline and phenyl groups create a well-defined steric pocket that forces the incoming alcohol to approach the activated acyl group from a specific trajectory, leading to enantioselection.

-

Acylating Agent: Acetic anhydride is a common and reactive acylating agent. Other anhydrides or acyl halides can be used, but their reactivity may need to be balanced to avoid uncatalyzed background reactions.

-

Base: Triethylamine is a non-nucleophilic base that serves to neutralize the acid generated during the reaction, preventing protonation of the catalyst and maintaining its catalytic activity.

-

Solvent: Dichloromethane is a relatively non-polar, aprotic solvent that is suitable for this type of reaction. Other aprotic solvents can be screened for optimal performance.

-

Temperature: The reaction is typically run at room temperature for convenience. Lowering the temperature may enhance enantioselectivity but will also decrease the reaction rate.

Data Presentation: Expected Outcomes

The success of a kinetic resolution is quantified by the enantiomeric excess (ee) of the product and the unreacted starting material, as well as the conversion. The selectivity factor (s) is a measure of how well the catalyst discriminates between the two enantiomers. For a successful kinetic resolution, s should be significantly greater than 1.

Table 1: Representative Data for the Kinetic Resolution of (±)-1-Phenylethanol

| Entry | Conversion (%) | ee of Acetate (%) | ee of Alcohol (%) | Selectivity Factor (s) |

| 1 | 50 | 95 | 95 | >20 |

| 2 | 40 | 98 | 65 | >20 |

| 3 | 60 | 80 | >99 | >20 |

Note: The data presented in this table are hypothetical but representative of a successful kinetic resolution. Actual results may vary.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inactive catalyst, insufficient reaction time, low temperature. | Use fresh catalyst, increase reaction time, or slightly increase the temperature. |

| Low Enantioselectivity | Uncatalyzed background reaction, incorrect catalyst enantiomer, high temperature. | Lower the reaction temperature, use a less reactive acylating agent, ensure the correct enantiomer of the catalyst is used. |

| Difficult Purification | Similar polarities of the product and starting material. | Optimize the eluent system for column chromatography or consider derivatization to alter polarity. |

Conclusion

This application note provides a foundational protocol for the kinetic resolution of racemic secondary alcohols using the chiral amino alcohol catalyst (1S,2S)-2-Anilino-1,2-diphenylethanol. The methodology is robust and can likely be extended to a range of other secondary alcohols with appropriate optimization. By understanding the underlying principles and the rationale behind the experimental design, researchers can effectively employ this protocol to access valuable, enantiomerically enriched building blocks for their synthetic endeavors.

References

-

Bode, J. W. (n.d.). OC VI (HS 2015). Bode Research Group. Retrieved from [Link]

- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2025, October 30). PubMed Central.

- Dehli, J. R., & Gotor, V. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(17), 4596-4613.

-

Kinetic resolution. (n.d.). In Wikipedia. Retrieved from [Link]

- Li, G., & Wu, J. (2021). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry, 3(10), 2686-2695.

- Myers, A. G., et al. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.

- Nagy, J., et al. (2024, April 22). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 5968-5982.

- Pescarmona, P. P., & Fruchey, A. (2010).

- Ranu, B. C., & Banerjee, S. (2008). Enantioselective Synthesis of 2-Substituted Alcohols Using (+)-(1S,2S)-Pseudoephedrine as Chiral Auxiliary. Synthesis, 2008(02), 229-236.

- Reddy, K. S., & Sharpless, K. B. (1998). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.

- Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols [M.Phil. thesis, The Hong Kong Polytechnic University]. PolyU Electronic Theses.

- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.

- Vedejs, E., & Jure, M. (2005). Efficiency in nonenzymatic kinetic resolution.

- Vedejs, E., & Platts, J. A. (2001).

- Zlotin, S. G., & Kucherenko, A. S. (2015). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv.

- (2025, January 6). Reaction Engineering for Asymmetric R-/S-PAC Synthesis With Ephedrine or Pseudoephedrine Dehydrogenase in Pickering Emulsion. PMC.

- (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.

- (n.d.). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI.

- (n.d.). Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Green Chemistry (RSC Publishing).

- (n.d.). Transformation of Pseudoephedrine Amides into Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones.

- (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC.

- (n.d.).

Sources

- 1. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 4. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

Troubleshooting & Optimization

improving diastereoselectivity with 2-Anilino-1,2-diphenylethanol auxiliary

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the utilization of 2-anilino-1,2-diphenylethanol as a chiral auxiliary in asymmetric synthesis. This document is intended for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high diastereoselectivity in your experiments.

Introduction

(1R,2S)-2-Anilino-1,2-diphenylethanol and its enantiomer are powerful chiral auxiliaries used to control the stereochemical outcome of reactions, particularly in the formation of new stereocenters alpha to a carbonyl group.[1][] Like other amino alcohol-based auxiliaries, its efficacy stems from its rigid, sterically defined structure that effectively shields one face of a prochiral enolate, directing incoming electrophiles to the opposite face.[3][4] This guide will walk you through the principles of its application, from attachment and diastereoselective functionalization to cleavage and recovery.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the application of the 2-anilino-1,2-diphenylethanol auxiliary.

Q1: How does this auxiliary control diastereoselectivity in alkylation reactions?

Answer: The stereodirecting power of 2-anilino-1,2-diphenylethanol arises from the formation of a rigid, chelated enolate intermediate. The process can be understood in three steps:

-

Acylation: The auxiliary is first acylated with the desired carboxylic acid derivative (e.g., a propionyl group for alanine synthesis) to form an amide.

-

Chelated Enolate Formation: A strong, non-nucleophilic base (like LDA or NaHMDS) deprotonates the α-carbon. The lithium or sodium cation is then chelated by the amide carbonyl oxygen and the hydroxyl oxygen of the auxiliary. This locks the enolate into a rigid five-membered ring conformation.

-

Steric Shielding & Electrophilic Attack: In this rigid conformation, the phenyl group at C1 and the anilino-phenyl group at C2 create a significant steric barrier, effectively blocking one face of the planar enolate. The incoming electrophile (e.g., an alkyl halide) is therefore forced to approach from the less hindered face, resulting in the preferential formation of one diastereomer.[5][6]

The diagram below illustrates the proposed transition state for this process.

Caption: Proposed chelated transition state.

Q2: My diastereoselectivity is lower than expected. What are the common causes and solutions?

Answer: Low diastereomeric excess (% de) is a frequent issue that can often be traced back to reaction conditions. Here is a troubleshooting checklist:

| Potential Cause | Explanation & Recommended Solution |

| Incomplete Enolate Formation | If deprotonation is not complete, the remaining starting material can react non-selectively. Solution: Ensure you are using at least 1.1 equivalents of a strong, non-nucleophilic base (e.g., LDA, LiHMDS, NaHMDS). Confirm the base concentration via titration if it is self-prepared. |

| Incorrect Temperature | The stability of the chelated transition state is highly temperature-dependent. Higher temperatures can lead to a less organized transition state, eroding selectivity. Solution: Maintain a low temperature, typically -78 °C (dry ice/acetone bath), during enolate formation and alkylation. Allow the reaction to warm slowly only after the electrophile has been added. |

| Wrong Base or Solvent | The choice of base cation and solvent can affect the tightness of the chelation and the enolate geometry. HMPA can improve reactivity but may decrease selectivity by breaking up aggregates. Solution: For alkylations, lithium (from LDA, LiHMDS) or sodium (from NaHMDS) bases in THF are standard. Avoid potassium bases which tend to give lower selectivity. If struggling with reactivity, a co-solvent like DMPU can be a better alternative to HMPA. |

| Impure Reagents | Water is the most common culprit. It will quench the enolate, leading to racemic starting material and reduced yields. Impurities in the electrophile can also cause side reactions. Solution: Use freshly distilled, anhydrous solvents (THF should be distilled from sodium/benzophenone). Dry all glassware thoroughly in an oven. Use high-purity, freshly opened or distilled electrophiles. |

| Slow Addition of Electrophile | Adding the electrophile too quickly can cause localized warming and side reactions. Solution: Add the electrophile dropwise as a solution in dry THF to the cold enolate solution over several minutes. |

Q3: I'm having difficulty cleaving the auxiliary. What are the best methods?

Answer: The method for removing the auxiliary depends on the desired final product. It is crucial to choose a method that does not epimerize the newly created stereocenter.

| Desired Product | Recommended Cleavage Method |

| Carboxylic Acid | Basic Hydrolysis: Lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C to room temperature is a robust and common method.[6] |

| Primary Alcohol | Reductive Cleavage: Use a strong hydride reagent like Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄) in an ethereal solvent (THF, Et₂O) at 0 °C. |

| Aldehyde | Two-step Reduction/Oxidation: First, reduce the amide to the corresponding alcohol using LiAlH₄. Then, perform a mild oxidation (e.g., Swern or Dess-Martin periodinane) on the resulting primary alcohol. |

| Ester | Alcoholysis: Use a Lewis acid catalyst (e.g., Ti(Oi-Pr)₄) with the desired alcohol, or use a base-catalyzed method like sodium methoxide in methanol. The former is generally milder. |

After cleavage, the chiral auxiliary can often be recovered from the reaction mixture by extraction or chromatography, improving the overall efficiency of the synthesis.[]

Q4: What are the most common applications for this type of auxiliary?

Answer: 2-Anilino-1,2-diphenylethanol is well-suited for stereoselective reactions involving enolates. The most prevalent applications include:

-

Asymmetric Alkylation: Introduction of alkyl groups to generate α-chiral carboxylic acids, alcohols, or aldehydes.[7][8]

-

Asymmetric Aldol Reactions: Creating β-hydroxy carbonyl compounds with control over two new stereocenters.

-

Asymmetric Michael Additions: Conjugate addition to α,β-unsaturated systems.

The table below provides illustrative data on the diastereoselectivity that can be achieved in alkylation reactions, based on results from similar, well-established auxiliaries.

| Electrophile (R-X) | Base | Solvent | Typical % de |

| Methyl Iodide | LDA | THF | >95% |

| Benzyl Bromide | NaHMDS | THF | >98% |

| Allyl Iodide | LDA | THF | >98%[6] |

| Isopropyl Triflate | LiHMDS | THF | >90% |

Note: These values are representative and actual results may vary based on specific substrate and conditions.

Experimental Workflow & Protocols

A successful asymmetric synthesis using a chiral auxiliary involves three key stages: attachment, the diastereoselective reaction, and cleavage.

Caption: General experimental workflow.

Protocol 1: Attachment of the Auxiliary to a Carboxylic Acid

This protocol describes the formation of the N-acyl amide from a generic carboxylic acid (R-COOH).

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or diethyl ether.

-

Acid Chloride Formation: Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (1 drop).

-

Stirring: Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Solvent Removal: Remove the solvent and excess oxalyl chloride in vacuo.

-

Acylation: Re-dissolve the crude acid chloride in anhydrous THF and cool to -78 °C.

-

Auxiliary Addition: In a separate flask, dissolve (1R,2S)-2-anilino-1,2-diphenylethanol (1.0 eq) in anhydrous THF. Add n-butyllithium (1.0 eq) at -78 °C to deprotonate the alcohol.

-

Coupling: Slowly transfer the acid chloride solution to the lithium alkoxide solution of the auxiliary via cannula.

-

Workup: Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by flash column chromatography.

Protocol 2: Diastereoselective Alkylation of the N-Acyl Adduct

This protocol details the alkylation of the amide prepared in Protocol 1.

-

Preparation: In a flame-dried flask under inert atmosphere, dissolve the N-acyl adduct (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C.

-

Deprotonation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise. Stir the resulting enolate solution for 30-60 minutes at -78 °C.

-

Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

-

Reaction Time: Stir the reaction at -78 °C for 2-4 hours. The progress can be monitored by TLC.

-

Quenching & Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification & Analysis: Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis or GC of the crude product.[5]

References

-

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819. PubChem. [Link]

-

syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Journal of the American Chemical Society. [Link]

-

Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. [Link]

-

Modification of (1R,2S)-1,2-diphenyl-2-aminoethanol for the highly enantioselective, asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc. PubMed. [Link]

-

Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

-

Gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol 9. ResearchGate. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College Chemistry. [Link]

-

Diastereoselective Synthesis of Vicinal Amino Alcohols. ResearchGate. [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

-

CHE318 Problem Set 3. [Link]

-

Diastereoselective synthesis of vicinal amino alcohols. RSC Publishing. [Link]

-

Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]

-

beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. ResearchGate. [Link]

-

syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. NIH Public Access. [Link]

-

Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]

-

Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. NIH Public Access. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.williams.edu [chemistry.williams.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Modification of (1R,2S)-1,2-diphenyl-2-aminoethanol for the highly enantioselective, asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Asymmetric Organocatalysis with Diarylprolinol Silyl Ether Catalysts

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for asymmetric synthesis using diarylprolinol silyl ether organocatalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the application of these powerful catalytic systems. While the specific precursor 2-Anilino-1,2-diphenylethanol is a chiral amino alcohol, this guide focuses on the widely-used and structurally related diarylprolinol silyl ether catalysts (e.g., Jørgensen-Hayashi catalysts), as the principles of catalysis, stereocontrol, and potential side reactions are directly transferable.

This document provides in-depth, problem-oriented troubleshooting, detailed protocols, and mechanistic insights to help you optimize your reactions, maximize enantioselectivity, and achieve reliable results.

Section 1: Catalyst Overview and Mechanism of Action

Diarylprolinol silyl ethers are among the most robust and versatile organocatalysts for asymmetric transformations.[1][2] They typically operate through two primary activation modes involving aldehydes or enals: enamine catalysis (HOMO-raising) and iminium ion catalysis (LUMO-lowering).[2] Understanding the desired catalytic cycle is the first step in diagnosing deviations and side reactions.

The general catalytic cycle for an enamine-mediated Michael addition, a common application, is illustrated below. The catalyst condenses with an aldehyde donor to form a nucleophilic enamine intermediate, which then attacks the electrophilic acceptor. Hydrolysis regenerates the catalyst and yields the chiral product.

Caption: Generalized enamine catalytic cycle for a Michael addition.

Section 2: Troubleshooting Guide

This section is structured around common problems observed in the laboratory. For each issue, we explore potential underlying causes (side reactions), provide diagnostic procedures, and offer validated solutions.

Issue 1: Poor Enantioselectivity (Low e.e.)

Low enantiomeric excess is one of the most frequent challenges. It suggests that the catalyst is either not effectively controlling the stereochemical outcome or that a competing, non-selective reaction pathway is dominant.

Potential Cause A: Background Achiral Reaction

Causality: The reaction may proceed, at least partially, without the catalyst. This can happen if the substrates are highly reactive under the reaction conditions or if trace impurities (e.g., acid or base) are catalyzing a non-enantioselective pathway.

Diagnosis:

-

Run a Control Reaction: Set up the reaction under identical conditions (solvent, temperature, concentration, additives) but without the organocatalyst .

-

Monitor Conversion: Use TLC, GC, or ¹H NMR to monitor the formation of the product over time.

-

Analysis: If significant product formation occurs in the uncatalyzed reaction, a background reaction is a primary contributor to the low e.e.

Solutions & Validations:

-

Lower the Reaction Temperature: Reducing the thermal energy of the system can often suppress the higher-activation-energy background reaction more than the catalyzed pathway.

-

Reduce Substrate Concentration: Lowering the concentration can disfavor bimolecular background reactions.

-

Purify Reagents: Ensure substrates and solvents are free from acidic or basic impurities that could facilitate an achiral pathway.

-

Validation: A successful intervention will show minimal conversion in the control reaction and a corresponding increase in e.e. in the catalyzed reaction.

Potential Cause B: Product Racemization

Causality: The desired chiral product, once formed, may undergo racemization under the reaction conditions. This is particularly common if the newly formed stereocenter has an acidic proton (e.g., α- to a carbonyl) and a base is present. The base can deprotonate the product, forming a planar, achiral enolate which is then re-protonated non-selectively.

Diagnosis:

-

Time-Course Study: Run the reaction and take aliquots at various time points (e.g., 1h, 4h, 12h, 24h).

-

Analyze e.e. vs. Time: Quench each aliquot and immediately analyze the enantiomeric excess using chiral HPLC or SFC.

-

Interpretation: If the e.e. is high at the beginning of the reaction but decreases over time as the product accumulates, racemization is occurring.

Solutions & Validations:

-

Reduce Reaction Time: Stop the reaction as soon as a reasonable conversion is reached, before significant racemization can occur.

-

Modify Additives: If an additive (e.g., a co-catalytic acid or base) is used, screen for milder alternatives or reduce its concentration. For instance, in some Michael additions, a weaker acid co-catalyst can be sufficient for iminium ion formation without promoting side reactions.[3]

-

Telescope the Reaction: If possible, convert the product in situ to a more stable derivative that is not susceptible to racemization before workup.

-

Validation: A successful modification will result in a stable, high e.e. throughout the course of the reaction.

Potential Cause C: Catalyst Mismatch or Degradation

Causality: The steric and electronic properties of the diarylprolinol silyl ether catalyst are finely tuned for specific transformations.[4][5] An inappropriate catalyst structure (e.g., bulky aryl groups clashing with a bulky substrate) can lead to a poorly organized transition state, resulting in low stereoinduction.[4] Additionally, the catalyst, particularly the silyl ether group, can be sensitive to hydrolysis in the presence of water, leading to the less active prolinol and reduced enantioselectivity.

Diagnosis:

-

Screen Catalyst Variants: Test catalysts with different aryl substituents (e.g., 3,5-bis(trifluoromethyl)phenyl vs. unsubstituted phenyl) to find a better steric/electronic match for your substrates.

-

Check for Water: Ensure all reagents and solvents are rigorously dried. Use molecular sieves or other drying agents.

-

Monitor Catalyst Integrity: Use ¹H NMR to check the catalyst's purity before use and, if possible, analyze the reaction mixture to see if signals corresponding to the hydrolyzed catalyst appear over time.

Solutions & Validations:

-

Systematic Catalyst Screening: As shown in the table below, minor changes to the catalyst structure can have a profound impact.

-

Inert Atmosphere & Dry Solvents: Run reactions under an inert atmosphere (N₂ or Ar) and use freshly distilled or commercially available dry solvents.

-

Validation: Improved e.e. upon switching catalysts or rigorously excluding water confirms this as the root cause.

| Catalyst Aryl Group (Ar) | Substrate | Yield (%) | e.e. (%) | Reference |

| Phenyl | Cinnamaldehyde + Cyclopentadiene | 99 | 94 (exo) | [3] |

| 3,5-(CF₃)₂C₆H₃ | Propanal + trans-β-Nitrostyrene | 96 | 90 | [6] |

| 4-CF₃C₆H₄ | Propanal + trans-β-Nitrostyrene | 85 | 82 | [6] |

| This table illustrates how catalyst electronics can influence stereoselectivity in a Michael addition. |

Issue 2: Low Yield or Stalled Reaction

A reaction that fails to proceed to completion points towards issues with catalyst activity, substrate reactivity, or reaction equilibrium.

Potential Cause A: Catalyst Inhibition or Deactivation

Causality: The secondary amine of the catalyst is the active site. It can be protonated by acidic impurities, forming an inactive ammonium salt. Water, as mentioned, can hydrolyze the silyl ether, altering the catalyst's efficacy. Furthermore, some substrates or byproducts might irreversibly bind to the catalyst, effectively poisoning it.

Diagnosis:

-

Check Substrate Purity: Analyze substrates for acidic impurities (e.g., carboxylic acids in aldehydes from air oxidation).

-

"Spiking" Experiment: If a reaction stalls, add a fresh portion of the catalyst. If the reaction restarts, catalyst deactivation is the likely cause.

-

Water Content Analysis: Use Karl Fischer titration to determine the water content of your solvent and reagents if reactions are consistently failing.

Solutions & Validations:

-

Substrate Purification: Filter aldehydes through a short plug of basic alumina or silica gel immediately before use.

-

Use of Drying Agents: Add activated molecular sieves (e.g., 4Å) to the reaction mixture.

-

Increase Catalyst Loading: While not ideal, a higher catalyst loading (e.g., increasing from 5 mol% to 10 mol%) can sometimes overcome slow deactivation.[3]

-

Validation: Achieving high conversion after implementing these measures validates the diagnosis of catalyst inhibition.

Potential Cause B: Formation of Off-Cycle Intermediates

Causality: The catalyst can form stable, unreactive intermediates that do not proceed through the desired catalytic cycle. For example, the enamine intermediate could be protonated by an adventitious acid to form an iminium ion that is unreactive towards the desired electrophile, sequestering the catalyst.

Diagnosis:

-

Spectroscopic Monitoring: Use in situ IR or NMR spectroscopy to monitor the reaction. The appearance and persistence of unexpected signals may indicate the buildup of an off-cycle species.

-

Literature Review: Check for known incompatibilities between your substrate class and the catalyst system.

Solutions & Validations:

-

Additive Screening: Add a non-nucleophilic base (e.g., proton sponge) to scavenge trace acid.

-

Modify Reaction Order: Altering the order of addition of reagents can sometimes prevent the formation of stable, non-productive complexes.

-

Validation: A successful reaction profile without the buildup of persistent intermediates confirms the solution.

Caption: Troubleshooting workflow for diagnosing low reaction yields.

Section 3: Frequently Asked Questions (FAQs)

Q1: How should I prepare and store the diarylprolinol silyl ether catalyst? A1: These catalysts should be handled as air- and moisture-sensitive reagents. Store them under an inert atmosphere (argon or nitrogen) in a desiccator or freezer. For weighing and addition to the reaction, use a glovebox or glove bag if possible. If not, handle quickly in a dry environment.

Q2: What is the typical optimal catalyst loading? A2: Most published procedures use between 2 mol% and 20 mol% of the catalyst.[3] It is always best to start with a screening process, for example, at 5, 10, and 15 mol%, to find the lowest loading that provides both a good reaction rate and high enantioselectivity. Lowering catalyst loading is economically and environmentally beneficial.

Q3: Which solvents are generally recommended? A3: The choice of solvent is critical and can significantly affect both yield and enantioselectivity. Non-polar, aprotic solvents like toluene, dichloromethane (DCM), and chloroform are very common. Polar aprotic solvents like THF or ether can also be effective. Protic solvents (alcohols, water) are generally avoided unless the catalytic system is specifically designed for them, as they can interfere with enamine/iminium formation and hydrolyze the catalyst.[6]

Q4: Can the catalyst be recycled? A4: In principle, yes. However, recovery from a homogeneous reaction mixture can be difficult. Strategies to improve recyclability include immobilizing the catalyst on a solid support like superparamagnetic nanoparticles or a polymer resin.[7] This allows for easy separation (e.g., by filtration or with a magnet) and reuse, though activity and selectivity should be re-validated with each cycle.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for a Model Asymmetric Michael Addition

This protocol describes the addition of propanal to trans-β-nitrostyrene, a common benchmark reaction.

-

Preparation: To a flame-dried vial under an argon atmosphere, add the (S)-diarylprolinol silyl ether catalyst (e.g., 0.02 mmol, 10 mol%).

-

Reagent Addition: Add the solvent (e.g., Toluene, 1.0 mL) followed by trans-β-nitrostyrene (0.2 mmol, 1.0 equiv).

-

Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Initiation: Add propanal (1.0 mmol, 5.0 equiv) dropwise over 5 minutes.

-

Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC analysis.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis and the enantiomeric excess (e.e.) by chiral HPLC analysis.

Protocol 2: Diagnostic Test for Product Racemization

This protocol helps determine if the product's stereochemistry is stable under the reaction conditions.

-

Isolate Product: First, perform the reaction and isolate the purified chiral product with a known, high e.e.

-

Mock Reaction Setup: Prepare a new vial containing the catalyst (10 mol%), any additives, and solvent, identical to the original reaction conditions.

-

Spike with Product: Add a sample of the purified, enantiomerically enriched product to this "mock" reaction mixture.

-

Stir and Sample: Stir the mixture at the reaction temperature. Take aliquots at regular intervals (e.g., 0h, 2h, 6h, 24h).

-

Analysis: Analyze the e.e. of each aliquot by chiral HPLC. A decrease in e.e. over time provides direct evidence of product racemization.

References

-

Klier, L., Tur, F., Poulsen, P. H., & Jørgensen, K. A. (2017). Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. Chemical Society Reviews, 46(5), 1080-1102. [Link]

-

Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2004). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters, 6(19), 3485-3487. [Link]

-

Wang, W., Li, H., Wang, J., & Zu, L. (2007). Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. Chemistry–A European Journal, 13(15), 4343-4351. [Link]

-

Lam, C. C., Adluri, B. S., & Un-Nisa, M. (2022). Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. Organic Chemistry Frontiers, 9(10), 2736-2747. [Link]

-

Poulsen, P. H., & Jørgensen, K. A. (2011). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 44(8), 567-579. [Link]

-

Lam, C. C., Adluri, B. S., & Un-Nisa, M. (2022). Correction: Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. Organic Chemistry Frontiers, 9(15), 4221-4221. [Link]

-

Zhang, Y., Wang, Y., Zhang, B., & Wang, R. (2013). POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. Chemical Communications, 49(73), 8051-8053. [Link]

-

Pagliaro, M., Ciriminna, R., & Pandarus, V. (2022). Shape and Stability Matter: Enhanced Catalytic Reactions via Sol–gel-Entrapped Catalysts. Catalysts, 12(12), 1642. [Link]

Sources

- 1. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Navigating the Challenges of 2-Anilino-1,2-diphenylethanol Auxiliary Removal

Welcome to the technical support center for the chiral auxiliary, (1S,2R)-2-Anilino-1,2-diphenylethanol and its enantiomer. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile auxiliary in their asymmetric synthesis workflows. As experienced chemists know, the successful removal of a chiral auxiliary is as critical as the stereoselective reaction it facilitates.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the cleavage of the N-acyl bond to the 2-Anilino-1,2-diphenylethanol auxiliary. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My cleavage reaction is incomplete, and I observe significant amounts of starting material. What can I do?

Potential Causes:

-

Insufficient Reagent Stoichiometry: Hydrolytic or reductive cleavage methods require adequate equivalents of the cleaving reagent to drive the reaction to completion.

-

Low Reaction Temperature: Amide bonds are notoriously stable.[2] The reaction may lack the necessary activation energy at lower temperatures.

-

Steric Hindrance: A bulky acyl group attached to the auxiliary can sterically shield the carbonyl carbon from nucleophilic attack, slowing down the cleavage reaction.

-

Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reagents and the overall reaction kinetics.

Solutions & Scientific Rationale:

| Solution | Scientific Rationale |

| Increase Reagent Equivalents | For hydrolytic cleavage (e.g., with LiOH/H₂O₂), increase the equivalents of both the base and the oxidant in increments (e.g., from 4 to 8 eq.). For reductive cleavage (e.g., with LiAlH₄), ensure at least 2-3 equivalents are used to account for reaction with the amide and any other reducible functional groups. |

| Elevate Reaction Temperature | Gradually increase the reaction temperature in 10-20°C increments. For many amide hydrolyses, refluxing may be necessary.[2] Monitor the reaction closely by TLC or LC-MS to check for product degradation at higher temperatures. |